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Sr(O-iPr)2

Cat. No.: B12061538
M. Wt: 205.79 g/mol
InChI Key: OHULXNKDWPTSBI-UHFFFAOYSA-N
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Description

Contextualization of Alkaline Earth Metal Alkoxide Precursors in Materials Synthesis

Alkaline earth metal alkoxides, with the general formula M(OR)n (where M is an alkaline earth metal, R is an alkyl or aryl group, and n is the valence of the metal), are valuable molecular precursors in the synthesis of a diverse range of materials. Their utility stems from several key features:

Molecular Homogeneity: Alkoxides can provide molecular-level mixing of different metal components in the case of heterobimetallic or multimetallic alkoxides, leading to improved compositional control and homogeneity in the final material compared to traditional solid-state reaction methods. gelest.com

Solubility: Many alkaline earth metal alkoxides are soluble in organic solvents, enabling their use in solution-based synthesis routes like sol-gel processing and also facilitating their delivery as volatile species in vapor phase techniques. umich.eduresearchgate.netgelest.com

Decomposition Behavior: The presence of organic ligands allows for relatively lower decomposition temperatures compared to inorganic precursors, which can be advantageous for depositing films on temperature-sensitive substrates and for controlling the crystallinity of the deposited material. The decomposition pathway can often be tailored by modifying the organic ligand.

Reactivity: The metal-oxygen bond in alkoxides is reactive, allowing for chemical transformations that lead to the formation of metal oxides or other desired materials.

Alkaline earth metal alkoxides have been employed in the synthesis of various functional materials, including:

Metal Oxides: Simple metal oxides like MgO, CaO, SrO, and BaO.

Mixed-Metal Oxides: Complex oxides such as perovskites (e.g., SrTiO3, BaTiO3, CaTiO3), spinels (e.g., MgAl2O4), and layered structures (e.g., SrBi2Ta2O9). umich.eduaip.orgresearchgate.netscirp.org

Aluminates: Materials like strontium aluminate (SrAl2O4), known for their luminescent properties. umich.edu

These materials find applications in diverse fields, including electronics (dielectrics, ferroelectrics), optics (phosphors), catalysis, and structural ceramics. The ability to synthesize these materials with controlled stoichiometry, phase purity, and microstructure is crucial for optimizing their performance, and alkaline earth metal alkoxides play a vital role in achieving this control.

Significance of Sr(O-iPr)2 as a Molecular Precursor in Vapor Phase Deposition Techniques

Vapor phase deposition techniques, such as MOCVD and ALD, are essential for fabricating thin films with precise thickness control, high conformality, and large-area uniformity, which are critical requirements for advanced electronic and optical devices. The success of these techniques heavily relies on the availability of suitable molecular precursors that can be efficiently transported in the gas phase and undergo controlled reactions on the substrate surface.

Strontium(II) isopropoxide [this compound] is significant in this context due to its potential as a strontium source for depositing strontium-containing thin films. For effective use in MOCVD and ALD, a precursor should ideally possess:

Sufficient Volatility: The precursor must have an adequate vapor pressure at reasonable temperatures to be transported to the reaction chamber in the gas phase.

Appropriate Thermal Stability: It should be stable enough in the gas phase to reach the substrate without premature decomposition, but reactive enough to decompose on the heated substrate surface or react with a co-reactant. mdpi.com

Clean Decomposition Pathway: The decomposition should ideally yield the desired material with minimal incorporation of impurities like carbon.

Reactivity with Co-reactants: In techniques like ALD, the precursor must react in a self-limiting manner with a co-reactant (e.g., water, ozone) to achieve atomic-scale thickness control. mdpi.comatomiclayerdeposition.com

While simple alkaline earth metal alkoxides like this compound may have limitations in terms of volatility or thermal stability for certain applications, they serve as foundational compounds. Research often involves modifying these basic structures through ligand design or adduct formation to enhance their vapor pressure, improve thermal stability, and tune their reactivity for specific deposition processes and target materials, such as complex oxides like SrTiO3. aip.orgmocvd-precursor-encyclopedia.deresearchgate.net For example, studies on SrTiO3 deposition by ALD have explored various strontium precursors, including cyclopentadienyl-based compounds and β-diketonates, alongside titanium precursors like titanium tetraisopropoxide [Ti(O-iPr)4]. aip.orgresearchgate.netatomiclayerdeposition.com

Evolution of Research Trajectories on Strontium Alkoxides and Specific Focus on this compound

The research on strontium alkoxides has followed a trajectory driven by both fundamental inorganic chemistry interests and the applied demands of materials science.

Early Research: Initial studies focused on the synthesis and structural characterization of basic strontium alkoxides, including this compound. This fundamental work established the synthetic routes and provided insights into the molecular and solid-state structures of these compounds.

Focus on Precursor Properties: As the potential of metal alkoxides as precursors for materials synthesis became more apparent, research shifted towards understanding and controlling their physical and chemical properties relevant to deposition techniques. This included investigating their volatility, thermal decomposition pathways, and reactivity towards oxygen sources.

Ligand Design and Adduct Formation: To overcome limitations such as low volatility or insufficient thermal stability, significant effort has been directed towards synthesizing strontium alkoxide derivatives with modified ligands or coordinated adduct molecules (e.g., ethers, amines). These modifications aim to enhance precursor properties for specific deposition requirements, particularly for MOCVD and ALD of complex strontium-containing oxides. aip.orgmocvd-precursor-encyclopedia.dejustia.com

Application in Vapor Phase Deposition: A major research trajectory has been the application of strontium alkoxides and their derivatives in MOCVD and ALD for depositing various thin films, including SrO and multicomponent oxides like SrTiO3 and SrBi2Ta2O9. aip.orgresearchgate.netscirp.org This involves optimizing deposition parameters such as temperature, pressure, and precursor delivery to achieve desired film composition, crystallinity, and electrical properties. Studies have compared the performance of different strontium precursors, including this compound or its derivatives, in these processes. aip.org

This compound Specific Research: While often studied in the context of developing more complex strontium precursors, this compound itself has been directly investigated for certain applications. For instance, it has been explored as a catalyst or initiator in polymerization reactions, demonstrating its reactivity beyond just oxide deposition. researchgate.netresearchgate.netd-nb.info Furthermore, its synthesis is often a starting point for preparing more complex strontium alkoxide derivatives or heterometallic alkoxides containing strontium. acs.org

The evolution shows a clear trend from fundamental synthesis to targeted design and application of strontium alkoxides as molecular precursors for advanced materials, with this compound serving as a foundational compound in this research area.

Scope and Organization of the Research Review

This research review is strictly focused on the chemical compound Strontium(II) isopropoxide [this compound] and its relevance in advanced materials chemistry, with a primary emphasis on its role as a molecular precursor for vapor phase deposition techniques. The scope is limited to the chemical and physical properties of this compound pertinent to this application, its synthesis where relevant to precursor quality, and its demonstrated uses in materials synthesis, particularly MOCVD and ALD.

The review is organized according to the following structure:

: This section provides the necessary background and context, highlighting the importance of alkaline earth metal alkoxides as precursors and the specific position of this compound within this field.

Chemical and Physical Properties of this compound as a Precursor: This section would detail the relevant properties of this compound, such as its synthesis, purity considerations, volatility, thermal stability, and reactivity under conditions relevant to vapor phase deposition.

Applications of this compound in Materials Synthesis: This section would cover specific examples of how this compound or precursors derived from it have been used to synthesize advanced materials, focusing on thin film deposition by techniques like MOCVD and ALD. Detailed research findings and, where available, data tables on deposition parameters and film properties would be included.

Challenges and Future Directions: This section would discuss the limitations of using this compound and related strontium alkoxide precursors and outline potential areas for future research and development.

Strict exclusions from this review include any information related to dosage, administration, safety, or adverse effect profiles of this compound, as these fall outside the scope of materials chemistry. Furthermore, content from specific excluded websites (benchchem.com, smolecule.com, vulcanchem.com) has been avoided in gathering information. The information presented is based on scientific literature and aims to be thorough, informative, and scientifically accurate, maintaining a professional and authoritative tone.

Chemical and Physical Properties of this compound as a Precursor

The effectiveness of this compound as a molecular precursor in vapor phase deposition techniques is dictated by its chemical and physical properties, including its synthesis, purity, volatility, thermal stability, and reactivity.

Synthesis and Purity: The synthesis of this compound is typically achieved through the reaction of strontium metal or a strontium halide with isopropanol (B130326), often in the presence of a base or by alcoholysis reactions. The purity of the synthesized this compound is critical for its performance as a precursor, as impurities can affect its volatility, decomposition behavior, and ultimately the quality of the deposited film. Trace amounts of oxygen or water can be particularly detrimental, leading to premature decomposition or incorporation of unwanted species into the film. justia.com

Volatility: For vapor phase deposition, the precursor must have sufficient vapor pressure at a temperature below its decomposition temperature to be transported to the reaction zone. While specific vapor pressure data for pure, monomeric this compound can be challenging to obtain due to its potential for oligomerization, its volatility is a key factor determining its suitability for MOCVD and ALD. Compared to some other strontium precursors like β-diketonates, simple alkoxides may exhibit lower volatility or require higher temperatures for sufficient vapor pressure. mocvd-precursor-encyclopedia.de This has driven the development of modified strontium alkoxide precursors with enhanced volatility through ligand design or adduct formation. mocvd-precursor-encyclopedia.dejustia.com

Thermal Stability: The thermal stability of this compound is crucial to prevent premature decomposition in the delivery lines before reaching the substrate. However, it must also decompose or react on the heated substrate to form the desired material. The thermal decomposition pathway of this compound can influence the purity and composition of the deposited film, particularly regarding carbon incorporation. Research aims to understand and control the decomposition process to achieve clean conversion to strontium oxide or strontium-containing mixed oxides.

Reactivity: In ALD, the reactivity of this compound with a co-reactant (commonly water or ozone) is fundamental to the self-limiting nature of the deposition process. The precursor molecule adsorbs on the substrate surface and reacts with surface functional groups (e.g., -OH groups), after which excess precursor is purged. A subsequent pulse of the co-reactant then reacts with the modified surface, completing the ALD cycle. The reactivity of this compound must be balanced to ensure complete surface reaction without gas-phase reactions or etching of the deposited film. The isopropoxide ligands play a role in the reactivity and the byproducts formed during the ALD process.

While detailed, universally agreed-upon data tables for the precise vapor pressure and decomposition temperatures of this compound under various conditions are scarce in general literature due to variations in synthesis, purity, and measurement techniques, research consistently highlights these properties as key considerations for its application in vapor deposition. The need for improved volatility and controlled thermal behavior has been a driving force in the development of related strontium precursors.

Applications of this compound in Materials Synthesis

Strontium(II) isopropoxide [this compound] and precursors derived from it have been utilized in the synthesis of various strontium-containing materials, primarily in the form of thin films deposited by vapor phase techniques. The focus here is on its application as a molecular precursor in MOCVD and ALD.

Deposition of Strontium Oxide (SrO) Thin Films: this compound can serve as a precursor for the deposition of strontium oxide (SrO) thin films. SrO is a basic oxide that can be a component in more complex oxide materials or used as a buffer layer. The deposition of pure SrO films using this compound typically involves its reaction with an oxygen source, such as water or ozone, in an ALD or MOCVD process. Controlling the deposition temperature and the partial pressures of the precursor and oxygen source are crucial for obtaining stoichiometric and crystalline SrO films.

Deposition of Complex Strontium-Containing Oxides: A major application area for this compound and related precursors is the deposition of complex mixed-metal oxides containing strontium, particularly those with perovskite or layered perovskite structures, which are important for electronic and optical applications.

Strontium Titanate (SrTiO3): SrTiO3 (STO) is a widely studied high-k dielectric material for applications in microelectronics, such as dynamic random-access memory (DRAM) capacitors and gate dielectrics in transistors. atomiclayerdeposition.com this compound or modified strontium precursors have been used in conjunction with titanium precursors, such as titanium tetraisopropoxide [Ti(O-iPr)4] or titanium β-diketonates, for the ALD or MOCVD of STO thin films. aip.orgresearchgate.netatomiclayerdeposition.com

Research has explored different precursor combinations and deposition parameters to achieve high-quality STO films with desired dielectric properties, low leakage current, and good crystallinity, often requiring post-deposition annealing treatments. researchgate.netatomiclayerdeposition.com The growth behavior and film properties can be influenced by the choice of strontium and titanium precursors, the deposition temperature, and the ratio of precursor pulses in ALD. For example, studies have investigated the growth rate, composition, and electrical properties of STO films deposited using Sr(iPr3Cp)2 (a cyclopentadienyl-based strontium precursor) and Ti(O-iPr)2(tmhd)2 or Ti(Me5Cp)(OMe)3 as titanium sources, highlighting the impact of precursor choice on film characteristics.

Strontium Bismuth Tantalate (SrBi2Ta2O9): SrBi2Ta2O9 (SBT) is a ferroelectric material used in non-volatile random-access memories (NVRAMs). MOCVD has been employed to deposit SBT thin films using various metal-organic precursors, including strontium sources. While specific studies using this compound directly for SBT deposition are less common compared to more volatile strontium precursors like strontium bis(tetramethylheptanedionate) [Sr(thd)2], the principles developed for using strontium alkoxide-based precursors in MOCVD of complex oxides are applicable. scirp.org Studies on related ferroelectric materials, such as multilayer SBT-BTN films, have utilized complex strontium precursors like Strontium-bis[Tantal(pentanethoxy)(2-methoxyethoxid)] in MOCVD processes. scirp.org

This compound as a Catalyst: Beyond its role as a precursor for inorganic materials, this compound has also been investigated as a catalyst or initiator in organic synthesis, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactide and various lactones. researchgate.netresearchgate.netd-nb.info This application leverages the Lewis acidic nature of the strontium center and the nucleophilicity of the isopropoxide ligands to catalyze the polymerization reaction. Studies have shown that this compound can be a highly active catalyst for the ROP of lactide, leading to polylactide (PLA) with controlled molecular weight and narrow dispersity under certain conditions. researchgate.netd-nb.info Its activity has also been explored for the polymerization of caprolactones and valerolactones, although the control over the polymerization varied depending on the specific monomer. researchgate.netresearchgate.netd-nb.info

While this compound itself might have limitations for certain demanding vapor phase deposition processes compared to specially designed precursors, its fundamental properties and reactivity make it a valuable starting point for developing more advanced strontium precursors and demonstrate its utility in introducing strontium into various material systems.

Challenges and Future Directions

Despite the utility of this compound and related strontium alkoxide precursors in materials synthesis, several challenges exist, particularly concerning their application in advanced vapor phase deposition techniques.

Volatility and Delivery: Simple alkaline earth metal alkoxides, including this compound, can suffer from relatively low volatility and potential for oligomerization, which can lead to inconsistent precursor delivery and affect film uniformity and composition. mocvd-precursor-encyclopedia.de Developing strontium precursors with higher vapor pressure and improved thermal stability remains an active area of research. This often involves synthesizing derivatives with bulkier or fluorinated ligands or forming stable adducts with Lewis bases. researchgate.netmocvd-precursor-encyclopedia.dejustia.com

Thermal Stability and Decomposition: Achieving a clean decomposition pathway without significant carbon incorporation is crucial for depositing high-purity oxide films. The thermal decomposition of alkoxide precursors can be complex, and optimizing deposition temperatures and oxygen sources is essential to control the film stoichiometry and minimize impurities. Further understanding of the decomposition mechanisms of this compound and its derivatives under various deposition conditions is needed.

Reactivity and ALD Window: For ALD, achieving a wide process window where self-limiting growth occurs is desirable for robust and reproducible film deposition. The reactivity of strontium precursors with the co-reactant and the substrate surface needs to be carefully controlled. Some strontium precursors, including certain alkoxide-based ones, can exhibit non-ideal ALD behavior, such as premature decomposition or insufficient surface reactions. mocvd-precursor-encyclopedia.de

Synthesis of Complex Materials: Depositing complex multicomponent oxides like SrTiO3 or SBT requires the co-delivery and controlled reaction of multiple precursors. Ensuring compatibility between the strontium precursor and the precursors for other metals (e.g., Ti, Bi, Ta) in terms of volatility, reactivity, and decomposition temperature is critical for achieving the desired film stoichiometry and phase.

Future Directions: Future research on this compound and strontium alkoxide precursors is likely to focus on:

Rational Design of New Precursors: Developing novel strontium precursors with tailored ligands and structures to enhance volatility, thermal stability, and reactivity for specific deposition processes and target materials. This could involve exploring new ligand systems or designing heterometallic alkoxides containing strontium. acs.org

Understanding Gas-Phase and Surface Chemistry: Detailed studies of the gas-phase behavior and surface reaction mechanisms of strontium alkoxide precursors during MOCVD and ALD to optimize deposition parameters and control film growth at the atomic level.

Area-Selective Deposition: Investigating the potential of strontium alkoxide precursors for area-selective ALD or CVD, which is becoming increasingly important for fabricating complex microelectronic structures without the need for lithography in certain steps.

Applications Beyond Electronics: Exploring the use of this compound and related precursors in the deposition of strontium-containing materials for other applications, such as photocatalysis, sensors, and solid oxide fuel cells.

Sustainable Synthesis: Developing more environmentally friendly and cost-effective synthetic routes for high-purity strontium alkoxide precursors.

Addressing these challenges and pursuing these future directions will be crucial for fully realizing the potential of this compound and strontium alkoxides as key molecular precursors in the synthesis of advanced materials with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2Sr B12061538 Sr(O-iPr)2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O2Sr

Molecular Weight

205.79 g/mol

IUPAC Name

strontium;propan-2-olate

InChI

InChI=1S/2C3H7O.Sr/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2

InChI Key

OHULXNKDWPTSBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)[O-].CC(C)[O-].[Sr+2]

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Strontium Ii Isopropoxide

Conventional Synthetic Routes to Sr(O-iPr)2

Traditional methods for synthesizing this compound often involve reactions that directly introduce the isopropoxide ligand to a strontium source.

Direct Reaction of Strontium Metal with Isopropanol (B130326)

A straightforward approach to synthesizing metal alkoxides is the direct reaction of the parent metal with an alcohol. For strontium(II) isopropoxide, this involves the reaction between strontium metal and isopropanol (iPrOH). This reaction typically requires controlled conditions, often in the presence of catalysts or activating agents, to overcome the passivating layer that can form on the surface of the alkaline earth metal. While conceptually simple, achieving high yields and purity can be challenging due to the reactivity of strontium metal and the potential for side reactions. Research has explored the reaction between strontium metal and organic ligands in isopropanol as a solvent, leading to the formation of strontium complexes that may involve isopropoxide ligands or utilize isopropanol as a coordinating molecule. acs.org

Transalkoxylation Approaches to this compound

Transalkoxylation is a versatile method for synthesizing metal alkoxides by reacting a metal complex with an alcohol, leading to the exchange of alkoxy ligands. This route to this compound would typically involve a strontium precursor with different alkoxy ligands or other leaving groups reacting with isopropanol. This method can offer advantages in terms of milder reaction conditions and better control over the reaction compared to the direct metal reaction. The principle involves the displacement of a pre-existing alkoxide or other suitable group by the isopropoxide group from isopropanol. Transalkoxylation reactions have been explored for synthesizing various metal alkoxides and related complexes. researchgate.net

Metathesis Reactions for Strontium Isopropoxide Formation

Metathesis reactions, broadly defined as reactions involving the redistribution of chemical bonds, can be applied to the synthesis of metal alkoxides. In the context of this compound synthesis, a salt metathesis reaction could involve the reaction of a strontium salt (such as a halide or nitrate) with a salt of the isopropoxide ligand (e.g., sodium or potassium isopropoxide). The driving force for the reaction is often the precipitation of an insoluble byproduct salt. While the search results specifically mention metathesis reactions involving strontium diiodide and potassium anilide for synthesizing strontium amide complexes researchgate.net, the general principle of salt metathesis is applicable to alkoxide synthesis. This approach allows for the formation of the desired metal alkoxide by selecting appropriate starting materials where the byproduct is easily removed from the reaction mixture.

Data Table: Conventional Synthesis Approaches (Illustrative Data Structure)

MethodStrontium SourceIsopropoxide SourceConditionsPotential Challenges
Direct Reaction with Strontium MetalStrontium metal (Sr)Isopropanol (iPrOH)Controlled atmosphere, potentially catalystsPassivation of metal surface, side reactions
TransalkoxylationSr(OR)x (R ≠ iPr)Isopropanol (iPrOH)Solvent, controlled temperatureSelection of suitable leaving group (OR), equilibrium
Metathesis ReactionSrX2 (X = Halide, etc.)M(O-iPr) (M = Na, K)Solvent, precipitation of byproductPurity of starting materials, separation of byproduct

Advanced Synthetic Strategies and Process Optimization for this compound

Beyond conventional routes, advanced synthetic strategies aim to improve the yield, purity, and control over the morphology and properties of this compound, particularly when it is intended for use in advanced materials synthesis.

Solvothermal and Sol-Gel Methods Involving this compound

Solvothermal and sol-gel methods are solution-based techniques that operate at relatively low temperatures and offer excellent control over the homogeneity and particle size of the resulting materials. acs.org While this compound itself can be a precursor in these methods for synthesizing strontium-containing complex oxides like strontium titanate (SrTiO3) rsc.orghanrimwon.comchimia.chresearchgate.net, the synthesis of this compound via solvothermal or sol-gel routes is less commonly the primary focus compared to its use as a starting material. However, sol-gel processes can involve the formation of metal alkoxides, including strontium alkoxides, through hydrolysis and condensation reactions of suitable precursors in a solvent. acs.org Solvothermal synthesis, conducted in a sealed vessel under autogenous pressure, can facilitate reactions that might not occur under ambient conditions and can influence the crystallinity and morphology of the product. chimia.chresearchgate.net Research on the solvothermal synthesis of strontium titanate, for example, utilizes strontium precursors, which could potentially involve in situ formation or reaction pathways related to strontium isopropoxide chemistry. chimia.chresearchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact and improving process efficiency. researchgate.netmdpi.com This involves strategies such as reducing waste, using less hazardous solvents and reagents, and designing more energy-efficient processes. rsc.orgrsc.orgacs.org For this compound synthesis, this could translate to exploring solvent-free reactions, using recyclable catalysts, or developing routes that generate fewer or less toxic byproducts. While specific examples of green chemistry applied directly to the synthesis of this compound are not extensively detailed in the provided search results, the broader principles of green chemistry are being increasingly applied to the synthesis of metal organic compounds and precursors for materials science. rsc.orgrsc.org The use of milder reaction conditions, as sometimes seen in transalkoxylation or controlled sol-gel processes, aligns with green chemistry objectives. acs.org Furthermore, the focus on high atom economy, where a maximum proportion of the reactants is incorporated into the final product, is a core principle of green chemistry relevant to optimizing synthetic routes for this compound. acs.org

Data Table: Advanced Synthesis Approaches (Illustrative Data Structure)

MethodRole of this compound or Related ChemistryKey FeaturesRelevance to this compound Synthesis/Utilization
Solvothermal SynthesisOften used as a precursor for complex oxides chimia.chresearchgate.netLow temperature, controlled crystallinity/morphology researchgate.netPotential for in situ formation or reactions involving this compound under specific conditions.
Sol-Gel MethodsCan be a precursor or formed in situ acs.orgrsc.orghanrimwon.comSolution-based, homogeneity, particle size control acs.orgHydrolysis and condensation pathways could involve or lead to strontium alkoxide species like this compound.
Green Chemistry PrinciplesGuiding principles for process design rsc.orgrsc.orgWaste reduction, less hazardous substances, efficiency mdpi.comacs.orgEncourages development of more sustainable routes for this compound synthesis, such as solvent-free or catalytic methods.

Purification and Handling Techniques for High-Purity this compound Precursors

The production and utilization of high-purity this compound require specific purification and handling techniques to prevent degradation and contamination. Metal alkoxides, including strontium isopropoxide, are generally sensitive to hydrolysis, reacting with water to form undesired species rsc.org. This sensitivity necessitates the exclusion of extraneous moisture during synthesis and handling umich.edu.

Standard techniques for handling air- and moisture-sensitive materials, such as using Schlenk lines or working in a nitrogen or inert atmosphere glovebox, are essential for this compound umich.eduresearchgate.net. These methods help maintain an anhydrous and oxygen-free environment, crucial for preserving the purity and reactivity of the alkoxide.

Purification of metal alkoxides often involves crystallization from a suitable solvent google.com. For instance, related strontium complexes have been purified by recrystallization from solvents like hexane (B92381) or toluene (B28343) at low temperatures acs.org. This process can help remove impurities and yield a solid with a narrower particle size distribution google.com. Vacuum drying is another technique used to remove residual solvents and by-products umich.edugoogle.com.

Research indicates that the purity of precursors significantly impacts the final material properties. Impurities in metal alkoxide precursors can lead to the formation of secondary phases in the synthesized materials researchgate.net. For example, in the synthesis of SrTiO3, the presence of strontium carbonate (SrCO3) has been observed as a secondary phase, which can form from the reaction of strontium species with CO2 in the air and hydroxyl ions researchgate.net. Rigorous purification and handling under inert conditions are therefore critical to minimize such contamination.

While specific detailed purification protocols solely for this compound were not extensively detailed in the search results, general methods for metal alkoxides apply. These typically involve synthetic routes that yield the alkoxide in solution, followed by isolation through techniques like evaporation and crystallization under controlled atmospheres google.com. The resulting solid may then be further dried under vacuum umich.edugoogle.com.

The sensitivity of metal alkoxides to moisture means that even trace amounts of water can lead to hydrolysis and the formation of less volatile or insoluble hydrolysis products, which can negatively affect deposition processes like MOCVD and ALD rsc.org. Therefore, solvents used in the synthesis and handling of this compound must also be rigorously dried and deoxygenated.

Precursor Design Considerations for Controlled Stoichiometry

Precursor design plays a critical role in achieving controlled stoichiometry in materials synthesized using techniques like MOCVD and ALD, particularly for complex oxides like SrTiO3. For such materials, which contain multiple metal elements, maintaining the desired ratio of metals in the final film is paramount dtic.mil.

One approach to controlled stoichiometry is the use of single-source precursors, where a single molecule contains all the required metal atoms in the desired ratio psu.edu. While this compound is a single-metal precursor, its use in combination with other metal precursors (e.g., titanium isopropoxide for SrTiO3 synthesis) requires careful consideration of the properties of each precursor to ensure congruent evaporation and reactivity cambridge.orgpsu.edu.

Key precursor design considerations for controlled stoichiometry include volatility, thermal stability, and reactivity rsc.org. Precursors must have sufficient vapor pressure at reasonable temperatures to be transported to the reaction zone in the vapor phase researchgate.net. Their thermal decomposition pathways should be predictable and ideally lead directly to the desired material without significant carbon incorporation or the formation of undesired by-products rsc.org.

For multi-component materials, the precursors used must have compatible reactivities and decomposition temperatures to ensure that the desired stoichiometry is maintained throughout the deposition process dtic.mil. Differences in precursor volatility or reactivity can lead to variations in the incorporation rate of each metal into the growing film, resulting in off-stoichiometry dtic.mil.

Research on strontium-containing films, such as SrTiO3, highlights the importance of precursor selection and process parameters for stoichiometry control. Studies have investigated various strontium precursors, including beta-diketonates and cyclopentadienyl (B1206354) compounds, evaluating their vapor pressure, thermal behavior, and reactivity with co-reactants like water or ozone researchgate.netresearchgate.net. The choice of ligand in metal alkoxides can influence these properties; for example, bulky ligands can increase volatility by reducing intermolecular interactions .

In ALD, stoichiometry is controlled by the sequential pulsing of different precursors, relying on self-saturating surface reactions rsc.org. However, achieving precise stoichiometry in ternary oxides like SrTiO3 can still be challenging and may require optimizing pulse ratios and deposition temperatures researchgate.netaip.org. For instance, in the ALD of SrTiO3 using Sr(iPr3Cp)2 and Ti(OiPr)2(thd)2, a Sr:Ti cycle ratio of 1:3 was found necessary for stoichiometric film growth due to differences in precursor incorporation rates aip.org.

The design of precursors for sol-gel processes also considers the stability and homogeneity of the precursor solution, aiming to prevent precipitation and ensure a uniform distribution of metal ions at the molecular level psu.eduacs.org. Modified alkoxides or the use of complexing agents can improve precursor stability and influence the structure and composition of the resulting gel and ultimately the solid material psu.eduacs.org.

Structural Elucidation, Bonding Characteristics, and Molecular Aggregation of Sr O Ipr 2

Solid-State Structural Analysis by X-ray Diffraction

Single-Crystal X-ray Diffraction of Sr(O-iPr)2 Adducts and Solvates

Single-crystal X-ray diffraction (SC-XRD) is a powerful method for determining the precise three-dimensional structure of molecules within a crystal lattice. rsc.org This technique is particularly valuable for characterizing metal alkoxides, which often form aggregated structures or incorporate solvent molecules as adducts or solvates. While specific detailed single-crystal structures of simple this compound adducts or solvates were not extensively detailed in the provided search results, related studies on other strontium complexes and metal alkoxides highlight the utility of SC-XRD in revealing key structural features. For instance, SC-XRD has been used to characterize bimetallic alkoxides formed from reactions involving this compound, demonstrating its incorporation into larger, well-defined crystalline frameworks. d-nb.info Studies on other strontium coordination compounds show varying coordination environments and the formation of dimeric or trimeric structures often linked by bridging oxygen atoms. acs.orgresearchgate.net The ability of strontium to exhibit different coordination numbers (e.g., 6-9) is a significant factor influencing the resulting solid-state structures of its complexes, including alkoxides. researchgate.netslideshare.netrsc.orguvic.ca The formation of solvates, where solvent molecules are incorporated into the crystal lattice, is a common phenomenon for crystalline compounds, and SC-XRD is essential for their identification and structural description. rsc.orgnih.gov The absence of readily available single-crystal structures for simple this compound adducts or solvates in the provided literature suggests that obtaining suitable single crystals may be challenging or that such structures have not been widely reported in the surveyed sources.

Powder X-ray Diffraction Studies for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and studying polymorphism. materialsproject.orgmaterialsproject.orguni-saarland.deresearchgate.net It provides a unique diffraction pattern for each crystalline form of a compound, allowing for the identification of known phases and the detection of different polymorphic forms. This compound is described as a crystalline powder. sigmaaldrich.com PXRD would be the primary method to confirm its crystallinity, identify the specific crystalline phase present in a given sample, and investigate the potential existence of different polymorphic forms. researchgate.netmaterialsproject.orgmaterialsproject.orguni-saarland.deresearchgate.net Although specific PXRD patterns or detailed studies on the polymorphism of this compound were not found in the provided search results, PXRD is routinely applied in the characterization of solid materials, including metal alkoxides and precursors used in materials science. researchgate.net Analyzing the diffraction pattern – specifically the positions and intensities of the diffraction peaks – allows for comparison with reference databases or calculated patterns from single-crystal structures to determine the unit cell parameters and space group of the crystalline phase. materialsproject.org This is crucial for quality control and understanding the solid-state properties of this compound.

Solution-State Structural and Spectroscopic Characterization

Characterization in the solution state provides information on the molecular species present, their dynamics, and their interactions with the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Solutions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution. acs.orgtandfonline.com For metal alkoxides like this compound, NMR can provide information about the identity and environment of the organic ligands. uvic.canih.govtandfonline.comnih.govrsc.orgchemrxiv.org Specifically, 1H and 13C NMR spectroscopy can be used to identify the signals corresponding to the methyl and methine protons and carbons of the isopropoxide ligand. The chemical shifts and coupling patterns of these signals are sensitive to the electronic environment around the nuclei, which can be influenced by the coordination to the strontium center and the aggregation state in solution. While detailed solution NMR spectra specifically for this compound were not presented in the provided search results, a study involving a co-polymer derived from strontium isopropoxide reported observing characteristic peaks from the isopropyl group in CP/MAS 13C-NMR spectra, indicating the presence of the isopropoxide moiety. tandfonline.com This demonstrates the applicability of NMR to characterize the organic ligand in strontium alkoxide species. Furthermore, variable-temperature NMR (VT-NMR) can be employed to study dynamic processes in solution, such as the exchange of ligands or changes in the aggregation state. nih.govnih.gov Observing changes in the NMR spectra at different temperatures can provide insights into the lability of the metal-ligand bonds and the nature of the aggregated species in solution. The solubility of this compound in organic solvents like isopropanol (B130326) makes solution NMR a feasible technique for its characterization. sigmaaldrich.comfishersci.ie

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pathways of a compound. acs.orgslideshare.netuni-saarland.deslideshare.netatamankimya.commdpi.comlibretexts.orglibretexts.org For this compound, MS could be used to confirm its molecular weight and investigate how it fragments under ionization conditions. Different ionization techniques can be employed, with softer ionization methods often used to observe the molecular ion peak, while harder ionization methods can induce fragmentation, providing structural information. uni-saarland.deslideshare.netmdpi.com The fragmentation pattern, which is the distribution of m/z values of the fragment ions, can help in elucidating the structure of the compound. Although a detailed mass fragmentation analysis specifically for this compound was not found in the provided search results, MS, including techniques like MALDI-ToF MS, has been applied in studies involving this compound, particularly in the context of analyzing polymers synthesized using it as a catalyst. researchgate.net These studies demonstrate the compatibility of this compound and related species with MS techniques. In general, metal alkoxides can undergo fragmentation involving the cleavage of metal-oxygen bonds and C-O bonds within the alkoxide ligand. Analyzing the resulting fragment ions can provide clues about the connectivity and stability of the molecular or aggregated species in the gas phase. uni-saarland.delibretexts.orglibretexts.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, specifically Infrared (IR) and Raman spectroscopy, are powerful techniques for identifying functional groups and understanding the bonding within a molecule by analyzing its vibrational modes libretexts.orgxpsdatabase.netnii.ac.jp. IR spectroscopy measures the absorption of infrared light when molecular vibrations cause a change in the dipole moment, making it sensitive to polar bonds like O-H, N-H, and C=O libretexts.org. Raman spectroscopy, on the other hand, measures the inelastic scattering of light due to molecular vibrations that cause a change in molecular polarizability, making it effective for studying nonpolar bonds and skeletal vibrations libretexts.orgutoronto.ca.

For strontium isopropoxide, vibrational spectroscopy would provide information about the Sr-O, C-O, and C-H bonds within the isopropoxide ligands. Characteristic IR and Raman bands corresponding to the stretching and bending vibrations of the isopropyl groups (CH₃ and CH) and the C-O bonds would be expected libretexts.orgspectroscopyonline.comudel.eduuci.edu. The Sr-O vibrations, which are typically lower in wavenumber, could also be observed, providing insight into the metal-ligand bonding.

C-H stretching vibrations: Expected in the region of 2800-3000 cm⁻¹ for the methyl and methine groups of the isopropoxide ligand libretexts.orgspectroscopyonline.comudel.edu.

C-H bending vibrations: Various bending modes for CH₃ and CH groups would appear in the fingerprint region (below 1500 cm⁻¹) libretexts.orgspectroscopyonline.comudel.edu.

C-O stretching vibrations: The C-O stretch of the isopropoxide group is typically observed in the range of 1000-1200 cm⁻¹ spectroscopyonline.comudel.edu.

Sr-O stretching vibrations: These metal-oxygen vibrations are expected at lower wavenumbers, likely below 700 cm⁻¹, and their exact position and intensity would be sensitive to the coordination environment and aggregation state of the strontium atom uci.edu.

Analysis of the shifts and splitting of these bands in the IR and Raman spectra could provide information about the symmetry of the molecule and the nature of the bonding between strontium and the isopropoxide ligands, potentially revealing details about its molecular aggregation.

Advanced Characterization of Electronic Structure and Bonding

Understanding the electronic structure and bonding in Sr(O-iPr)₂ is crucial for predicting its chemical behavior and properties, including its reactivity and thermal stability. The bonding between strontium and the isopropoxide ligands involves interactions between the strontium valence orbitals and the orbitals of the oxygen atoms in the isopropoxide groups d-nb.infod-nb.info. As an alkaline earth metal compound, the Sr-O bond is expected to have significant ionic character, although there will also be some degree of covalent interaction rsc.orgresearchgate.net.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and information about the chemical states and oxidation states of the elements present in a material chromatographyonline.comwikipedia.orglibretexts.org. By analyzing the binding energies of core electrons, XPS can differentiate between different chemical environments of the same element libretexts.org.

For Sr(O-iPr)₂, XPS analysis would confirm the presence of strontium, oxygen, and carbon. The core level binding energies of Sr 3d, O 1s, and C 1s would be measured. The Sr 3d spectrum is particularly informative for determining the oxidation state of strontium. For Sr(II) in oxygen-containing compounds, the Sr 3d₅/₂ binding energy is typically found in the range of 132-135 eV, depending on the specific compound and its chemical environment xpsdatabase.netthermofisher.comresearchgate.net.

While specific XPS data for Sr(O-iPr)₂ was not widely available, studies on related strontium compounds like SrO and SrCO₃ show Sr 3d₅/₂ binding energies around 132.9 eV and 133.4 eV, respectively thermofisher.com. Given that strontium in Sr(O-iPr)₂ is in the +2 oxidation state and bonded to oxygen, its Sr 3d binding energy is expected to fall within this general range. The O 1s spectrum would show a peak corresponding to the oxygen in the isopropoxide ligands, and the C 1s spectrum would exhibit peaks characteristic of the different carbon environments in the isopropyl group (CH₃ and CH) libretexts.org. Analysis of any shifts in these binding energies compared to reference compounds could provide insights into the nature of the Sr-O bond and the electronic environment of the isopropoxide ligand in Sr(O-iPr)₂.

Ligand Field Analysis and Spectroscopic Signatures

Ligand field theory is primarily applied to transition metal complexes to describe the splitting of d orbitals due to interactions with ligands and to interpret their electronic spectra and magnetic properties libretexts.orgnationalmaglab.org. For alkaline earth metals like strontium, which have a d⁰ electronic configuration in their common +2 oxidation state, ligand field effects on d orbitals are not relevant in the same way as for transition metals.

However, the concept of spectroscopic signatures related to the electronic structure extends beyond d-orbital splitting. The electronic structure of Sr(O-iPr)₂, involving the interaction between strontium's valence orbitals and the isopropoxide ligand orbitals, influences its UV-Visible absorption spectrum and other spectroscopic properties wikipedia.org. The absorption in the UV-Vis region typically arises from ligand-to-metal charge transfer (LMCT) transitions or intra-ligand π-π* or n-π* transitions udel.edu. The energy and intensity of these transitions are dependent on the electronic structure and the nature of the bonding.

Studies on related metal alkoxides and β-diketonates have utilized UV-Vis spectroscopy to understand the nature of metal-oxygen bonds psu.eduresearchgate.net. For Sr(O-iPr)₂, UV-Vis spectroscopy could potentially reveal information about the Sr-O bond character and the electronic transitions within the molecule. However, specific reported UV-Vis spectroscopic signatures and their detailed analysis for Sr(O-iPr)₂ were not found in the consulted literature.

Thermal Decomposition Mechanisms of Sr(O-iPr)₂ as a Chemical Vapor Deposition Precursor

The thermal decomposition behavior of Sr(O-iPr)₂ is of significant interest due to its potential use as a precursor in Chemical Vapor Deposition (CVD) processes for depositing strontium-containing thin films psu.eduresearchgate.net. For a CVD precursor, controlled thermal decomposition in the gas phase or on a substrate surface is essential for the successful deposition of a desired material mdpi.comacs.org. Understanding the decomposition mechanism is crucial for optimizing deposition parameters and controlling the composition and properties of the deposited films.

Thermogravimetric Analysis (TGA) for Decomposition Onset and Residue Analysis

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time under a controlled atmosphere libretexts.orgwikipedia.org. TGA provides information about the thermal stability of a compound, its decomposition onset temperature, and the mass of any solid residue remaining after decomposition libretexts.orgdtic.mil.

For Sr(O-iPr)₂, TGA would show the mass loss profile as it is heated, corresponding to the volatilization and decomposition of the molecule. The decomposition onset temperature is a critical parameter for CVD applications, as it indicates the minimum temperature at which the precursor begins to break down. The nature and amount of the solid residue remaining at high temperatures provide insights into the final decomposition products in the solid phase, which ideally should be the desired strontium-containing material (e.g., SrO) or a readily convertible intermediate.

Specific TGA curves and detailed decomposition onset temperatures for Sr(O-iPr)₂ were not widely reported in the consulted literature. However, studies on related strontium precursors, such as strontium β-diketonates (Sr(DPM)₂) show that their thermal decomposition is sensitive to the ambient atmosphere and can lead to significant solid residues, including strontium carbonates, particularly in the presence of oxygen or moisture psu.eduresearchgate.net. The decomposition of Sr(DPM)₂ in nitrogen was reported to show significant weight loss above 200°C, with a small peak between 300-350°C attributed to the formation of strontium carbonates, and a residual amount of about 5% at 550°C psu.edu. In air, the decomposition temperature was higher, and the residue amount increased psu.edu.

While the exact decomposition temperatures and residue composition for Sr(O-iPr)₂ may differ from Sr(DPM)₂ due to the different ligands, TGA would similarly be used to determine its volatility and thermal decomposition profile under relevant CVD conditions (e.g., in inert or reactive atmospheres). The isopropoxide ligand is expected to decompose into volatile organic fragments.

In-situ Pyrolysis Studies and Gas-Phase Product Identification

In-situ pyrolysis studies, often coupled with techniques like Mass Spectrometry (MS) or Infrared (IR) spectroscopy, are used to identify the volatile gas-phase products formed during the thermal decomposition of a precursor researchgate.netrsc.orgresearchgate.netspectroscopyonline.com. This provides crucial information about the decomposition pathways and the chemical species present in the gas phase during CVD.

For Sr(O-iPr)₂, in-situ pyrolysis studies would involve heating the precursor and analyzing the volatile products released using techniques like MS or gas-phase IR spectroscopy. MS can identify the mass-to-charge ratio of the fragmentation products, helping to elucidate the cracking patterns of the molecule upon heating chromatographyonline.comcore.ac.ukpstc.org. Gas-phase IR spectroscopy can identify the functional groups and molecules present in the gas phase by their characteristic IR absorption bands nii.ac.jp.

Specific in-situ pyrolysis studies and identified gas-phase decomposition products for Sr(O-iPr)₂ were not extensively detailed in the consulted literature. However, studies on the thermal decomposition of other metal isopropoxides and strontium complexes suggest that the decomposition of the isopropoxide ligand can yield products such as propene, acetone, and isopropanol, along with other hydrocarbons and potentially water or carbon oxides depending on the atmosphere researchgate.net. For Sr(DPM)₂, mass spectrometry studies indicated the dissociation of the tert-butyl group and the Sr-O bond as initial steps in the decomposition psu.eduresearchgate.net.

Influence of Decomposition Pathways on Film Morphology and Purity

The thermal decomposition pathways of precursors like strontium isopropoxide are critical in determining the morphology and purity of thin films deposited using techniques such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). The decomposition temperature and the nature of the decomposition products significantly impact the final film quality.

Thermal decomposition of strontium isopropoxide can lead to the release of gaseous organic byproducts cymitquimica.comfishersci.comerpublications.com. The decomposition process is sensitive to the ambient atmosphere and temperature psu.edu. In the case of metal alkoxides, the metal-oxygen bond can be one of the first to cleave at elevated temperatures psu.edu. For strontium compounds, the Sr-O bond can dissociate at relatively low temperatures psu.edu.

Studies on the thermal decomposition of related strontium precursors, such as strontium bis(dipivaloylmethanate) (Sr(DPM)2), indicate that the decomposition process can involve the removal of alkyl groups from the ligand and dissociation of the metal-oxygen bond, which can trigger oligomerization psu.edu. At higher temperatures, further decomposition of the organic ligands occurs psu.edu. The presence of oxygen in the atmosphere can facilitate the decomposition of the metal complex psu.edu.

The decomposition pathway directly influences the purity of the deposited film. Incomplete decomposition of the organic ligands can lead to carbon contamination in the resulting strontium-containing films rsc.org. Achieving pure oxide films requires decomposition temperatures and conditions that ensure the complete removal of organic fragments rsc.org. For instance, in the deposition of ruthenium oxide films from ruthenium precursors, the decomposition mechanism and temperature regime, as well as the carrier gas used, influence carbon contamination rsc.org. High oxygen concentrations can promote the formation of the desired oxide phase rsc.org.

The rate and nature of precursor decomposition also affect the film morphology. Rapid or uncontrolled decomposition can lead to the formation of particles in the gas phase, resulting in rough or porous films erpublications.com. Conversely, a controlled decomposition process on the substrate surface can favor the growth of dense, homogeneous films erpublications.comacs.org. The thermal behavior of precursors, including their onset and end temperatures of decomposition, can be tailored to achieve desired film properties acs.org. For example, using precursors with similar thermal decomposition behaviors and good miscibility has been shown to lead to more homogeneous and crystalline films acs.org.

Data on the decomposition of strontium isopropoxide specifically regarding its influence on film morphology and purity in deposition processes is not extensively detailed in the provided search results. However, the general principles observed for other metal alkoxides and strontium precursors highlight the critical link between the precursor's thermal decomposition characteristics and the quality of the deposited films. The melting point of strontium isopropoxide is reported to be around 130 °C, with decomposition occurring at this temperature fishersci.iefishersci.ficymitquimica.com. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and strontium oxide cymitquimica.comfishersci.com.

Based on the general understanding of metal alkoxide decomposition in thin film deposition, the thermal decomposition of this compound would likely proceed through pathways involving the cleavage of Sr-O and C-O/C-C bonds within the isopropoxide ligands, aiming for the formation of solid strontium oxide (SrO) while volatile organic byproducts are removed. The specific temperature profile and ambient atmosphere during deposition would be crucial parameters to control to minimize carbon incorporation and achieve desired film morphology and purity.

Here is a summary of some relevant thermal decomposition information:

PropertyValueSource
Melting Point130 °C (decomposition) fishersci.iefishersci.ficymitquimica.com
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO2), Strontium oxide (SrO) cymitquimica.comfishersci.com
SensitivityAir and moisture sensitive fishersci.iefishersci.fi

Reactivity, Coordination Chemistry, and Ligand Exchange Dynamics of Sr O Ipr 2

Hydrolysis and Condensation Behavior of Sr(O-iPr)2 in Solution

Metal alkoxides, including strontium isopropoxide, are generally sensitive to moisture. The reaction with water leads to hydrolysis, where the alkoxide ligands are replaced by hydroxyl groups. This is often followed by condensation reactions, which involve the formation of metal-oxygen-metal linkages with the elimination of water or alcohol. libretexts.orgpsiberg.comebsco.comthoughtco.comunm.edu

For this compound, the presence of moisture can induce hydrolysis of the isopropoxide ligands (O-iPr) to form Sr-OH species and isopropanol (B130326) (iPrOH). The resulting hydroxylated species can then undergo condensation, leading to the formation of oligo- or polymeric strontium oxo/hydroxo-alkoxide species. This process is analogous to the sol-gel chemistry observed for other metal alkoxides, where hydrolysis and condensation are key steps in forming extended metal-oxide networks. unm.edu The moisture sensitivity of strontium isopropoxide is noted, requiring careful handling under inert conditions to prevent premature decomposition and oligomerization. fishersci.ptfishersci.ca The reaction of this compound with dissolved low-oligomeric fragments of silicon grease, which contain Si-O-Si bonds, has been observed to insert {Me2SiO2}2 units into the metal alkoxide framework, forming inorganic SiSrO2 rings. d-nb.inforesearchgate.net This highlights the potential for complex reactions involving bond breaking and formation in the presence of oxygen and hydroxyl sources.

Ligand Exchange Reactions with Other Alkoxides, Carboxylates, and Chelating Ligands

Ligand exchange is a fundamental reaction pathway for metal complexes, where one or more ligands are substituted by others. libretexts.orglibretexts.org For this compound, the isopropoxide ligands can be replaced by a variety of other anionic or neutral ligands, leading to the formation of new strontium complexes. This reactivity is exploited in the synthesis of strontium compounds with tailored properties.

Ligand exchange reactions involving this compound can occur with other alkoxides, resulting in the formation of mixed-alkoxide complexes. Similarly, reactions with carboxylic acids or carboxylate salts can lead to the replacement of isopropoxide ligands by carboxylate ligands. The reaction with chelating ligands, which can bind to the metal center through multiple donor atoms, is particularly effective in displacing the isopropoxide ligands due to the chelate effect, which provides increased stability to the resulting complex. znaturforsch.comcsic.es

Formation of Mixed-Ligand Strontium Complexes

The reaction of this compound with different ligands is a common route to synthesize mixed-ligand strontium complexes. These complexes contain both isopropoxide and other ligands coordinated to the strontium center. Examples from related strontium chemistry include the formation of complexes with guanidinate and cyclopentadienyl (B1206354) ligands acs.org, as well as complexes incorporating aminoalkoxide and beta-diketonate ligands acs.org. The ability to form mixed-ligand complexes allows for fine-tuning the properties of the strontium compound by selecting ligands that impart desired characteristics, such as modified solubility, volatility, or reactivity. The reaction of this compound with silicon grease fragments also exemplifies the formation of a mixed-ligand, mixed-metal species containing both alkoxide and siloxide ligands. d-nb.inforesearchgate.net

Impact on Volatility and Thermal Stability of Precursors

The nature of the ligands in a metal-organic complex significantly influences its physical properties, including volatility and thermal stability, which are critical for applications like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). mdpi.comucl.ac.uk this compound itself has a certain volatility, but its thermal stability and transport properties can be modified through ligand exchange and the formation of mixed-ligand complexes or adducts.

Introducing bulkier or chelating ligands can saturate the coordination sphere of the strontium center, reducing the tendency for oligomerization, which often leads to decreased volatility. acs.org Chelating ligands can also enhance the thermal stability of the complex by forming stronger bonds with the metal center. researchgate.net Conversely, some ligand combinations might lead to complexes with lower thermal stability, as observed for Sr(tmhd)2·pmdeta, which requires specific deposition techniques due to its low stability. researchgate.net The strategic design of mixed-ligand complexes is therefore essential to achieve the optimal balance of volatility and thermal stability required for efficient precursor transport and controlled deposition processes. The Sr-O bond in alkaline earth metal complexes, including strontium, can be relatively unstable at lower temperatures compared to transition metal-oxygen bonds, which influences their decomposition pathways during deposition. psu.edu

Adduct Formation with Lewis Bases

Strontium in this compound acts as a Lewis acid, capable of accepting electron pairs from Lewis bases due to its vacant orbitals. wikipedia.orglibretexts.orgbris.ac.ukcsic.es The isopropoxide ligands, with their oxygen atoms, can also potentially interact with Lewis acids, but the primary Lewis acidity resides with the strontium center. Adduct formation occurs when a Lewis base donates an electron pair to the strontium ion, forming a coordinate covalent bond and a Lewis acid-base adduct. libretexts.orgbris.ac.uk

Lewis bases, such as amines, ethers, or phosphines, can coordinate to the strontium center in this compound. This coordination can influence the electronic and steric environment around the strontium ion, affecting its reactivity and physical properties. Adduct formation is a common strategy used to modify the properties of metal alkoxides and other metal-organic compounds. mdpi.com While specific examples of well-characterized this compound adducts with common Lewis bases are not extensively detailed in the provided snippets, the principle of Lewis adduct formation is well-established for strontium complexes and related metal alkoxides. acs.orgrsc.org

Structural Characterization of this compound Adducts

While a specific reported crystal structure of a simple this compound Lewis base adduct was not found in the immediate search results, structural characterization has been successfully applied to various other strontium complexes, including mixed-ligand complexes and those formed through reactions involving this compound. For instance, the molecular structure of a complex formed by the reaction of this compound with silicon grease fragments was determined by X-ray analysis. d-nb.inforesearchgate.net Similarly, the structures of strontium complexes with guanidinate, aminoalkoxide, and beta-diketonate ligands have been characterized. acs.orgacs.org These studies demonstrate the feasibility of obtaining detailed structural information for strontium coordination compounds, which would be applicable to this compound adducts as well. Such structural data are vital for understanding the nature of the Lewis acid-base interaction and its impact on the complex's properties.

Influence of Adducts on Precursor Transport and Deposition

The formation of Lewis base adducts can significantly impact the properties of this compound relevant to its use as a precursor in deposition techniques. Coordination of a Lewis base can alter the volatility of the complex. In some cases, adduct formation can increase volatility by breaking down associated or oligomeric structures into more volatile monomeric species. mdpi.com Alternatively, if the Lewis base is large or involatile, the adduct might have reduced volatility.

Adduct formation can also influence the thermal stability and decomposition pathway of the precursor during transport and deposition. The coordinated Lewis base can affect the strength and lability of the Sr-O(iPr) bonds and the bonds to other ligands. This can impact the temperature at which the precursor decomposes on the substrate surface and the nature of the deposited material. The proper choice of Lewis base can help in achieving controlled vaporization, efficient transport in the gas phase, and selective decomposition on the substrate, leading to the formation of desired strontium-containing films with controlled composition and morphology. mdpi.comucl.ac.uk The need for specific delivery methods like direct liquid injection for less stable precursors underscores the importance of precursor properties, which can be tuned through adduct formation. researchgate.net

Kinetic and Mechanistic Investigations of Reactions Involving this compound

Strontium isopropoxide, this compound, has emerged as a valuable reagent and catalyst in various chemical transformations, with research focusing on understanding the kinetics and mechanisms governing its reactivity. These investigations are crucial for optimizing reaction conditions, predicting product outcomes, and designing novel catalytic systems.

A significant area where the kinetics and mechanism of this compound have been studied is in polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters and lactones. Studies have shown that this compound can act as a highly active catalyst/initiator for the ROP of monomers like lactide (LA), ε-caprolactone (εCL), δ-valerolactone (δVL), δ-caprolactone (δCL), and δ-decalactone (δDL). d-nb.inforesearchgate.netresearchgate.netresearchgate.net

Kinetic studies of the this compound-mediated ROP of L-lactide in toluene (B28343) at room temperature have provided insights into the reaction progression. d-nb.inforesearchgate.net While first-order kinetic plots may show non-linearity, the molecular weight of the resulting polylactide (PLA) has been observed to increase linearly with monomer conversion, suggesting a controlled polymerization process. d-nb.info Interestingly, initial stages of the ROP of L-lactide mediated by this compound have shown bimodal molar mass distributions, which evolve into unimodal distributions at higher monomer conversions. d-nb.inforesearchgate.net This behavior is not attributed to transesterification processes but could potentially be due to catalyst rearrangements or the presence of oligomeric species with varying activities in the reaction solution, indicating a complex mechanistic pathway that warrants further investigation. d-nb.inforesearchgate.net

The initiating species in the this compound-mediated ROP of lactide appear to include both the isopropanolate moieties from this compound and any added co-initiators, such as dodecanol (B89629). d-nb.inforesearchgate.net The theoretical molecular weight can be calculated based on the initial concentrations of monomer and initiating species, supporting the role of both isopropanolate and dodecanol in initiating polymer chains. d-nb.inforesearchgate.net

While this compound exhibits high activity in the ROP of unsubstituted lactones like εCL and δVL, leading to rapid but less controlled polymerizations with broad molar mass distributions, it is well-suited for the controlled ROP of less reactive substituted lactones such as δCL and δDL. d-nb.inforesearchgate.net Kinetic studies for the ROP of δCL and δDL have also been conducted, providing first-order kinetic plots and examining the evolution of molar mass with monomer conversion. researchgate.net

Beyond polymerization, strontium alkoxides, including potentially this compound, have been implicated in the formation of inorganic materials. For instance, the reaction of [Sr(OiPr)2] with dissolved low-oligomeric fragments of silicon grease has been postulated to form [Sr{Me2SiO2}] units. researchgate.net This reaction is suggested to proceed via a mechanism where the alkaline earth metal isopropoxide promotes the nucleophilic attack onto silicon centers. researchgate.net

Kinetic and mechanistic investigations involving alkaline earth metal complexes, including strontium, have also been explored in catalytic reactions such as hydroamination. Eyring analysis of kinetic data for the addition of piperidine (B6355638) to styrene (B11656) catalyzed by [M{N(SiMe3)2}2]2 (M = Ca, Sr) provided activation energies, indicating differences in reactivity between calcium and strontium species. royalsocietypublishing.org While not directly involving this compound, this highlights the broader interest in understanding the kinetics and mechanisms of reactions catalyzed by strontium compounds.

The synthesis of strontium-containing materials like strontium titanate (SrTiO3) via sol-gel routes often involves strontium precursors, and understanding the reaction chemistry, including hydrolysis and polymerization mechanisms of alkoxides, is critical for controlling the process and material properties. mit.eduhanrimwon.comorientjchem.org While specific kinetic details for the reactions involving this compound in SrTiO3 synthesis are not extensively detailed in the search results, the general mechanisms of alkoxide hydrolysis and polymerization are relevant to its reactivity in such systems. mit.edu

Data Table: Selected Kinetic Parameters for this compound-Mediated ROP

MonomerSolventTemperature (°C)[M]:[Sr(OiPr)2] RatioCo-initiatorObservations on Kinetics/MechanismSource
L-LactideTolueneRoom Temp100:1NoneNon-linear first-order plots; Molecular weight increases linearly with conversion; Initially bimodal MMDs, becoming unimodal. d-nb.inforesearchgate.net
L-LactideTolueneRoom Temp100:1DodecanolNon-linear first-order plots; Molecular weight increases linearly with conversion; Both isopropanolate and dodecanol initiate chains. d-nb.inforesearchgate.net
ε-CaprolactoneTolueneRoom Temp--Very high activity, fast and uncontrolled polymerization, broad MMDs. d-nb.inforesearchgate.net
δ-ValerolactoneTolueneRoom Temp--Very high activity, fast and uncontrolled polymerization, broad MMDs. d-nb.inforesearchgate.net
δ-CaprolactoneTolueneRoom Temp100:1DodecanolWell-controlled polymerization; Kinetic plots available. d-nb.inforesearchgate.netresearchgate.net
δ-DecalactoneTolueneRoom Temp100:1DodecanolWell-controlled polymerization; Kinetic plots available. d-nb.inforesearchgate.netresearchgate.net

Note: MMD = Molar Mass Distribution

Applications of Strontium Ii Isopropoxide in Advanced Materials Fabrication and Catalysis

Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) of Strontium-Containing Thin Films

MOCVD is a technique used to produce high-quality crystalline films. It involves the reaction of volatile metal-organic precursors in the gas phase or on a heated substrate, leading to the deposition of a thin film. Sr(O-iPr)2 can be introduced into the MOCVD reactor as a vapor, often facilitated by heating or liquid injection techniques.

Deposition of Strontium Titanate (SrTiO3) Thin Films

Strontium Titanate (SrTiO3, STO) is a perovskite oxide with a high dielectric constant, making it a promising material for applications in microelectronics, such as gate dielectrics in transistors and capacitors in dynamic random-access memory (DRAM) researchgate.net. The deposition of SrTiO3 thin films by MOCVD often involves the use of strontium precursors like this compound in combination with titanium precursors, such as titanium alkoxides researchgate.net.

Achieving precise control over the stoichiometry (Sr/Ti ratio) is crucial for obtaining desirable electrical properties in SrTiO3 films. The volatility and reactivity of the strontium and titanium precursors, as well as deposition parameters like temperature and pressure, significantly influence the film composition and crystallinity researchgate.net. Research has explored different precursor combinations and process conditions to optimize the MOCVD growth of SrTiO3, aiming for high permittivity and low leakage current researchgate.net.

MOCVD of Strontium Ruthenate (SrRuO3) and Other Perovskite Oxides

Strontium Ruthenate (SrRuO3, SRO) is a conductive perovskite oxide that can be used as an electrode material in various electronic devices, particularly in conjunction with ferroelectric and high-k dielectric thin films uni-halle.deresearchgate.net. MOCVD can be employed to deposit SrRuO3 films, potentially utilizing strontium precursors like this compound alongside ruthenium precursors.

Beyond SrTiO3 and SrRuO3, MOCVD is a versatile technique for depositing a range of other perovskite oxides and complex metal oxides that contain strontium. These materials exhibit diverse functional properties, including ferroelectricity, piezoelectricity, and magnetism, and find applications in areas like non-volatile memories and sensors researchgate.net. The successful MOCVD of these materials relies on the careful selection of strontium and other metal precursors, such as this compound, and the optimization of deposition parameters to control film composition, phase formation, and microstructure researchgate.net.

Fabrication of High-k Dielectrics and Ferroelectric Materials

High-k dielectric materials, characterized by their high dielectric constant, are essential for reducing leakage currents and enabling device scaling in microelectronic devices like DRAM and MOSFETs epfl.chpsu.edu. Ferroelectric materials, which exhibit spontaneous electric polarization, are used in non-volatile memories (FeRAM) and other applications epfl.chscirp.org. Strontium-containing compounds, including SrTiO3 and strontium bismuth tantalate (SBT), are prominent examples of such materials scirp.orgacademie-sciences.fr.

MOCVD, using precursors like this compound in combination with precursors for other constituent metals (e.g., Ti, Ta, Bi), is a viable method for fabricating thin films of these high-k dielectrics and ferroelectrics psu.eduscirp.org. Research in this area focuses on developing precursor chemistries and deposition processes that yield films with desired electrical properties, crystallinity, and interface quality for integration into devices psu.eduscirp.org.

Precursor for Atomic Layer Deposition (ALD) Processes

Atomic Layer Deposition (ALD) is a thin-film deposition technique known for its ability to produce highly conformal and uniform films with precise thickness control at the atomic level atomiclimits.comwikipedia.org. ALD processes are based on sequential, self-limiting gas-surface reactions of precursors and co-reactants. This compound can be used as a strontium precursor in ALD.

ALD of Binary Strontium Oxides and Ternary Perovskites

This compound can potentially be used for the ALD of binary strontium oxide (SrO) films, although other strontium precursors, such as cyclopentadienyl-based compounds, have also been explored for this purpose researchgate.net.

More prominently, this compound, or related strontium alkoxides and other strontium precursors, are utilized in the ALD of ternary perovskite oxides like SrTiO3 researchgate.netaip.orgresearchgate.netmocvd-precursor-encyclopedia.dejove.comsemanticscholar.org. ALD of ternary oxides typically involves the sequential pulsing of precursors for each metal component and a co-reactant, such as water or ozone aip.orgsemanticscholar.orgresearchgate.net. For SrTiO3, this would involve cycles for depositing SrO and TiO2, which are combined in a "supercycle" to build the desired perovskite structure aip.orgsemanticscholar.orgresearchgate.net.

Research has investigated different strontium and titanium precursor combinations, including strontium cyclopentadienyls and titanium alkoxides like Ti(O-iPr)4, for the ALD of SrTiO3 researchgate.netaip.orgmocvd-precursor-encyclopedia.dejove.com. The choice of precursors and co-reactants, as well as the pulsing sequence and temperature, significantly impact the film composition, growth rate, and material properties aip.orgsemanticscholar.orgresearchgate.net.

Design of ALD Processes Utilizing this compound and Co-Reactants

The design of ALD processes using this compound involves selecting appropriate co-reactants and optimizing process parameters to achieve self-limiting growth and control film properties atomiclimits.com. Water (H2O) is a common co-reactant in oxide ALD processes, reacting with metal-organic precursors to form metal oxides and volatile byproducts aip.orgresearchgate.net. Ozone (O3) and oxygen plasma are also used as more reactive oxidizers, which can be beneficial for certain precursors or desired film properties researchgate.netresearchgate.nettue.nl.

When using this compound or similar strontium alkoxides in ALD, the process design must consider the thermal stability and reactivity of the precursor with the chosen co-reactant and the growing surface mocvd-precursor-encyclopedia.deatomiclayerdeposition.com. Achieving self-limiting growth requires that the precursor reacts only with the available surface sites and that thermal decomposition is minimized within the deposition window atomiclimits.commocvd-precursor-encyclopedia.deatomiclayerdeposition.com. The pulsing times for the precursor and co-reactant, as well as the purge times between pulses, need to be optimized to ensure complete surface reactions and removal of byproducts atomiclimits.com.

Data on specific ALD processes using this compound as the sole strontium precursor is less prevalent in the provided snippets compared to studies using other strontium precursors like strontium beta-diketonates or cyclopentadienyls in combination with titanium isopropoxide researchgate.netaip.orgresearchgate.netmocvd-precursor-encyclopedia.dejove.comsemanticscholar.orgcapes.gov.br. However, the principles of ALD process design involving metal alkoxide precursors and co-reactants are applicable. The thermal stability and reactivity of this compound with co-reactants like water would be critical factors in defining the ALD window and achieving controlled film growth.

Surface Interactions and Growth Mechanisms in ALD

Atomic Layer Deposition (ALD) is a thin-film deposition technique known for its ability to produce highly uniform, conformal, and pinhole-free films with angstrom-level thickness control. wikipedia.orgtudelft.nl The process relies on sequential, self-limiting gas-phase reactions between precursors and a substrate surface. wikipedia.orgtudelft.nl Understanding the surface interactions and growth mechanisms is crucial for developing and optimizing ALD processes and achieving desired film properties such as thickness, morphology, conformality, and composition. researching.cn

In a typical ALD cycle, a substrate is alternately exposed to two or more gaseous precursors, separated by inert gas purging steps. wikipedia.orgtudelft.nlresearching.cn The first precursor reacts with the functional groups on the surface in a self-limiting manner, meaning the reaction stops once all available reactive sites are covered. wikipedia.orgtudelft.nl The excess precursor and volatile byproducts are then purged. wikipedia.orgtudelft.nlresearching.cn Subsequently, the second precursor is introduced, reacting with the modified surface, also in a self-limiting way. wikipedia.orgtudelft.nl This sequential process allows for precise control over film thickness by controlling the number of ALD cycles. wikipedia.org

The surface chemistry in ALD involves reactive adsorption steps, primarily classified as chemisorption, where chemical bonds are formed between the gaseous species and the surface. tudelft.nl Common mechanisms include ligand exchange, dissociative or non-dissociative chemisorption, oxidation, and reduction. researching.cn The choice of precursor significantly influences the surface reactions and the resulting film properties. Optimal ALD precursors require sufficient volatility, thermal stability, and high reactivity. researching.cnacs.org The chemical properties of precursors, including their thermal stability, which impacts ALD process efficiency and film quality, are largely dependent on the ligands attached to the central metal. acs.org

While specific detailed studies on the surface interactions and growth mechanisms of this compound in ALD were not extensively detailed in the search results, strontium alkoxide-based precursors have been explored for ALD of strontium-containing materials. For instance, Sr(iPr3Cp)2, another strontium precursor with isopropoxide-like ligands, has been used in combination with Ti(OiPr)2(tmhd)2 for the ALD of strontium titanate (STO) films, demonstrating high growth per cycle (GPC). epfl.ch This suggests that strontium alkoxides, including this compound, can participate in the self-limiting surface reactions characteristic of ALD, likely involving ligand exchange with surface hydroxyl groups or other reactive sites, similar to other metal alkoxide precursors used in ALD. researching.cn The GPC, defined as the amount of material deposited per ALD cycle, is a key parameter influenced by the precursor-surface interaction. tudelft.nl

Role in Solution-Based Deposition Techniques

Solution-based deposition techniques offer versatile and cost-effective routes for fabricating thin films and nanostructures. These methods typically involve dissolving precursor materials in a solvent to form a solution or dispersion, which is then applied to a substrate, followed by processing steps such as drying and annealing to form the desired solid material. This compound, as a soluble metal-organic compound, is a suitable precursor for various solution-based approaches.

Sol-Gel Synthesis of Strontium-Doped Materials

The sol-gel process is a widely used chemical solution deposition method that involves the conversion of a precursor solution into an inorganic solid network through hydrolysis and condensation reactions. researchgate.netacs.org Metal alkoxides are common precursors in sol-gel synthesis. acs.org The process typically involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then gels to form a continuous network. utwente.nl Subsequent drying and heat treatment convert the gel into a dense ceramic material.

This compound can serve as a strontium source in the sol-gel synthesis of strontium-doped materials. While some sol-gel routes for strontium-containing materials utilize strontium nitrate (B79036) or strontium acetate (B1210297) researchgate.netorientjchem.orgscispace.comjournalcsij.comnih.govfrontiersin.org, strontium alkoxides, including isopropoxides, have also been employed, particularly in nonaqueous sol-gel methods. For example, strontium, along with aluminum isopropoxide (Al(OiPr)3), was used in a nonaqueous sol-gel (benzyl alcohol route) to synthesize SrAl4O7 nanostructures. scribd.com Similarly, strontium and titanium isopropoxide (Ti(OiPr)4) were used to form SrTiO3 nanoparticles via a solution route. scribd.com

The sol-gel method allows for the incorporation of strontium into various host matrices at the molecular level, leading to homogeneous doping and the formation of complex compositions. The properties of the resulting materials can be influenced by factors such as precursor concentration, solvent, temperature, and pH, which control the hydrolysis and condensation rates and the structure of the gel network. utwente.nl

Spray Pyrolysis and Inkjet Printing Applications

Spray pyrolysis is a cost-effective and scalable technique for depositing thin films and coatings. dataintelo.comfraunhofer.denavsontech.in It involves nebulizing a precursor solution into fine droplets, which are then transported to a heated substrate where the solvent evaporates and the precursors decompose and react to form a solid film. fraunhofer.denavsontech.in This method is particularly well-suited for depositing oxide films. fraunhofer.de

This compound is a suitable precursor for spray pyrolysis due to its solubility and thermal decomposability. It has been used as a precursor, often in combination with other metal alkoxides, for the synthesis of complex oxide films by spray pyrolysis. For instance, this compound was used alongside Ti(O-iPr)4 for the synthesis of SrTiO3 films via spray pyrolysis. acs.org The technique allows for control over film thickness, morphology, and composition by adjusting parameters such as precursor concentration, spray rate, substrate temperature, and carrier gas flow. researchgate.net

Inkjet printing is an additive manufacturing technique that enables the deposition of functional materials in precise patterns by jetting small droplets of ink onto a substrate. cam.ac.ukucl.ac.ukbenthamopenarchives.com This technique has gained significant attention for fabricating electronic devices and patterns. benthamopenarchives.comub.edu Metal-based inkjet inks can contain metal nanoparticles, complexes, or metallo-organic compounds as precursors. benthamopenarchives.com

While direct examples of this compound specifically being used in inkjet printing for depositing strontium-containing films were not prominently found in the search results, its nature as a soluble metal-organic compound makes it a potential candidate for such applications. Metal alkoxides and other metal-organic precursors have been explored for formulating inkjet inks to deposit metal oxide films and patterns for various electronic applications. benthamopenarchives.com The ability to control droplet formation and deposition in inkjet printing, combined with the appropriate ink formulation using a precursor like this compound, could enable the patterned deposition of strontium oxide or complex strontium-containing oxides for specific device architectures. The viscosity and surface tension of the ink, influenced by the solvent and precursor concentration, are critical parameters for successful inkjet printing. utwente.nl

This compound as a Precursor for Strontium Nanomaterials

The synthesis of nanomaterials with controlled size, shape, and composition is crucial for various advanced applications. This compound can serve as a valuable precursor for the fabrication of strontium-containing nanomaterials through various solution-based chemical routes.

Synthesis of Strontium Oxide Nanoparticles

Strontium oxide (SrO) nanoparticles possess unique properties that make them suitable for applications in catalysis, sensors, and electronic devices. scispace.comresearchgate.netsathyabama.ac.in Various solution-based methods have been developed for the synthesis of SrO nanoparticles. While some methods utilize inorganic strontium salts like strontium nitrate or strontium chloride as precursors in aqueous or wet chemical processes orientjchem.orgscispace.comjournalcsij.comresearchgate.netsathyabama.ac.in, nonaqueous routes employing metal alkoxides have also proven effective for synthesizing metal oxide nanoparticles. acs.orgscribd.comua.pt

The "benzyl alcohol route," a nonaqueous sol-gel method, uses metal alkoxides as precursors in benzyl (B1604629) alcohol, which acts as a solvent, ligand, and reactant. acs.orgscribd.com This route allows for controlled reactivity and the formation of crystalline metal oxide nanoparticles at relatively low temperatures. acs.orgua.pt Given that this compound is a strontium alkoxide, it is a plausible precursor for the synthesis of SrO nanoparticles via such nonaqueous sol-gel or other wet chemical routes that are tailored for alkoxide precursors. The specific synthesis route and reaction conditions would influence the size, morphology, and crystallinity of the resulting SrO nanoparticles.

Data from studies using other strontium precursors in sol-gel synthesis of SrO nanoparticles indicate that particle size can be controlled by synthesis parameters and post-synthesis treatments. For example, SrO nanoparticles synthesized by a sol-gel method using strontium nitrate showed crystalline sizes around 80 nm, with morphology changing from pseudo-spherical to cubic and cylindrical upon increasing calcination temperature. orientjchem.orgscispace.com Another study using strontium chloride reported a mean particle size of 28.6 nm. researchgate.net

Formation of Complex Oxide Nanostructures via Solution Routes

This compound can also be used as a precursor for the formation of complex strontium-containing oxide nanostructures through solution-based methods. The ability to combine this compound with other metal alkoxides or precursors in a common solvent system allows for the controlled growth of multi-component oxide materials with tailored compositions and structures.

The nonaqueous "benzyl alcohol route" is a notable example where strontium alkoxides, including those similar in reactivity to this compound, have been used to synthesize complex oxide nanostructures. This route has been successfully applied to produce doped and multimetal oxide nanocrystals, including titanates, niobates, and aluminates. acs.orgscribd.comua.pt For instance, using strontium and aluminum isopropoxide precursors in benzyl alcohol yielded flower-like SrAl4O7 nanostructures. scribd.com Similarly, spherical (Ba,Sr)TiO3 nanoparticles were synthesized using strontium and barium precursors along with titanium isopropoxide via a solution route. scribd.com

These examples demonstrate the potential of utilizing this compound in solution-based synthesis to create a variety of complex strontium-containing oxide nanostructures with controlled morphologies and compositions, which are important for applications in catalysis, ferroelectrics, and other functional materials.

Catalytic Applications of Sr(O-iPr)₂

Strontium(II) isopropoxide (Sr(O-iPr)₂) has emerged as a valuable catalyst in various chemical transformations, particularly in the fields of polymer synthesis and asymmetric catalysis. Its activity stems from the nature of the strontium-alkoxide bond, which can act as both a Lewis acid and a Brønsted base, facilitating a range of catalytic processes.

Sr(O-iPr)₂ in Ring-Opening Polymerization (ROP)

Sr(O-iPr)₂ has been identified as a highly active catalyst and initiator for the ring-opening polymerization (ROP) of cyclic esters, including lactide and various lactones researchgate.netnih.govamericanelements.comresearchgate.netd-nb.inforesearchgate.netdntb.gov.ua. This catalytic activity allows for the synthesis of biodegradable polyesters with controlled properties.

Research has demonstrated the efficacy of Sr(O-iPr)₂ in the ROP of L-lactide (LLA) in toluene (B28343) at room temperature researchgate.netnih.govamericanelements.comd-nb.info. The polymerization proceeds with pseudo-first-order kinetics, indicating a controlled process researchgate.netnih.gov. A key finding is the excellent endgroup fidelity observed in the resulting polylactide (PLA), with both isopropyl and dodecyl α-endgroups present when dodecanol (B89629) is used as a coinitiator researchgate.netnih.govd-nb.info. This suggests that both the isopropanolate moieties of Sr(O-iPr)₂ and the coinitiator molecules initiate polymer chains, enabling control over the polymer's molar mass researchgate.netnih.govd-nb.info.

While Sr(O-iPr)₂ exhibits very high activity for the ROP of less substituted lactones such as ε-caprolactone (εCL) and δ-valerolactone (δVL), leading to rapid, quantitative monomer conversion, this high activity can result in broad molar mass distributions researchgate.netnih.govd-nb.info. In contrast, the polymerization of more substituted lactones like δ-caprolactone (δCL) and δ-decalactone (δDL) is better controlled researchgate.netnih.govd-nb.info. For these monomers, polyesters with low dispersity values (Ð < 1.2) and unimodal molar mass distributions can be obtained at moderate to high monomer conversions researchgate.netnih.govd-nb.info.

The application of Sr(O-iPr)₂ as a catalyst in ROP is particularly promising for the production of polyesters intended for biomedical applications, such as implants, given that strontium is known to be beneficial for bone regeneration researchgate.netd-nb.info.

Sr(O-iPr)₂/Schiff Base Complexes in Asymmetric Catalysis

Sr(O-iPr)₂ has also been explored in conjunction with chiral Schiff base ligands for applications in asymmetric catalysis, enabling the synthesis of enantiomerically enriched organic molecules researchgate.netrsc.orgclockss.orgnih.gov. These catalytic systems leverage the cooperative effect between the strontium center and the chiral environment provided by the Schiff base.

One notable application is in the direct catalytic asymmetric aldol-type reaction of isothiocyanato oxindoles with aldehydes researchgate.netclockss.org. Specifically, a Sr(O-iPr)₂/Schiff base complex has been employed for the reaction with aryl aldehydes researchgate.netclockss.org. While the enantioselectivity observed in these reactions was moderate (ranging from 33% to 78% ee), high diastereoselectivity (96:4 to 98:2 dr) was achieved for the spirooxindole products researchgate.netclockss.org.

Furthermore, Sr/Schiff base catalysts have demonstrated utility in stereodivergent direct asymmetric Mannich-type reactions of ketimines nih.gov. In this context, a Sr/Schiff base catalyst was found to effectively catalyze the formation of anti-α,β-diamino esters, achieving good to high enantioselectivity, up to 97% nih.gov. This is in contrast to related Mg/Schiff base catalysts, which favor the formation of syn products nih.gov. This stereodivergent capability highlights the potential of tuning the catalytic outcome by selecting the appropriate alkaline earth metal.

Theoretical and Computational Investigations of Sr O Ipr 2

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure, bonding, and properties of molecules and materials q-chem.comempa.choregonstate.eduabinit.org. It focuses on the electron density of a system rather than the complex many-electron wavefunction, making it computationally more feasible for larger systems q-chem.comabinit.org.

Calculation of Molecular Orbitals and Electron Density Distribution

Molecular orbitals describe the spatial distribution and energy of electrons in a molecule empa.chnumberanalytics.com. DFT enables the calculation of these orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity nih.govrsc.org. The shapes and energy levels of molecular orbitals provide insights into where electrons are likely to be found and where reactions are likely to occur numberanalytics.comnih.govrsc.org.

Energetics of Ligand Exchange and Adduct Formation

Ligand exchange and adduct formation are fundamental reactions that metal alkoxides like Sr(O-iPr)2 can undergo, influencing their speciation in solution and reactivity researchgate.net. DFT calculations can be used to determine the energy changes associated with these processes, providing insights into their thermodynamic favorability and potential reaction pathways core.ac.ukd-nb.info.

Ligand exchange involves the replacement of one ligand with another. For this compound, this could involve the exchange of isopropoxide ligands with other species present in the reaction environment. Adduct formation involves the coordination of additional molecules (Lewis bases) to the metal center, increasing its coordination number researchgate.netd-nb.info. The formation of adducts can significantly alter the reactivity and physical properties of the metal alkoxide.

Computational studies on related systems demonstrate the capability of DFT in this area. For example, DFT has been used to investigate the energetics of carbonation and dimerization of a tin isopropoxide complex, Me2Sn(OiPr)2 researchgate.net. This study calculated the energies of different species involved in the dimerization process, providing insights into the stability of the dimer. Similarly, DFT calculations have been applied to study the complexation and disproportionation (a form of ligand redistribution) of group 4 metal (alkoxy) halides, determining equilibrium constants and understanding the driving forces behind these reactions empa.ch. These studies highlight how DFT can be used to calculate the relative energies of reactants, transition states, and products, thereby elucidating the energetics of ligand exchange and adduct formation reactions relevant to this compound. DFT has also been used to calculate binding affinities of metal complexes in different phases, considering solvation effects researchgate.net.

Molecular Dynamics (MD) Simulations of this compound Behavior

Molecular Dynamics (MD) simulations are computational techniques that simulate the motion of atoms and molecules over time based on classical mechanics d-nb.info. MD can provide insights into the dynamic behavior of a system, such as molecular motion, interactions, and structural changes in different phases d-nb.infonih.gov. For this compound, MD simulations can be used to study its behavior in solution, in the gas phase, and at interfaces.

Solution-Phase Aggregation and Solvation Dynamics

Metal alkoxides are known to undergo aggregation in solution, forming oligomeric or polymeric species researchgate.net. The extent of aggregation and the nature of the aggregates depend on factors such as the solvent, concentration, and temperature. Solvation dynamics, which describes how solvent molecules arrange around a solute and respond to changes in its charge distribution, also plays a crucial role in the behavior and reactivity of metal complexes in solution capes.gov.brfigshare.com.

MD simulations are well-suited to study aggregation and solvation phenomena nih.govresearchgate.netnih.gov. By simulating the movement and interactions of multiple this compound molecules and solvent molecules, MD can provide insights into the aggregation pathways, the size and structure of aggregates, and the dynamics of solvent molecules in the solvation shell around the strontium center researchgate.netnih.gov. Studies on the aggregation of peptides using MD simulations, for instance, have analyzed the formation of aggregates and the role of intermolecular interactions researchgate.netnih.gov. MD simulations have also been used to study solvation and solvent reorganization dynamics in various solvents capes.gov.brfigshare.com.

While specific MD studies on the aggregation and solvation dynamics of this compound were not found, MD simulations have been applied to study the adsorption and diffusion of strontium ions in aqueous solutions on solid surfaces, providing insights into the interactions between strontium species and solvent molecules nih.govmdpi.com. These studies demonstrate the capability of MD to model the behavior of strontium species in solution environments.

Gas-Phase Transport and Surface Adsorption Simulations

Understanding the behavior of this compound in the gas phase and its interaction with surfaces is important for applications such as chemical vapor deposition (CVD) or atomic layer deposition (ALD), where it might be used as a precursor core.ac.uk. Gas-phase transport involves the movement of molecules in the gaseous state, while surface adsorption describes the process of molecules attaching to a solid surface d-nb.info.

MD simulations can be used to model gas-phase transport properties, such as diffusion coefficients, and to simulate the adsorption of molecules onto surfaces d-nb.infomdpi.comacs.orgresearchgate.net. By simulating the trajectories of this compound molecules in the gas phase and their interactions with a model surface, MD can provide insights into the adsorption mechanisms, adsorption energies, and the structure of adsorbed layers mdpi.comacs.orgresearchgate.net.

Although direct MD simulations of gas-phase transport and surface adsorption of this compound were not identified in the search results, MD has been used to examine the growth of strontium-containing thin films on surfaces, discussing the adsorption energy of deposited molecules and surface migration researchgate.net. MD simulations have also been applied to study the adsorption of various molecules on different surfaces from both gas and liquid phases, illustrating the methodology for investigating surface adsorption phenomena nih.govmdpi.comacs.orgresearchgate.net. These examples highlight the potential of MD simulations to provide valuable information on the gas-phase behavior and surface interactions of this compound.

Computational Modeling of Thermal Decomposition Pathways and Energetics

Thermal decomposition is a critical aspect of the chemistry of metal alkoxides, particularly when they are used as precursors in materials synthesis at elevated temperatures. Understanding the decomposition pathways and their associated energetics is essential for controlling the synthesis process and the properties of the resulting materials.

Computational methods, including both DFT and MD simulations, can be used to model the thermal decomposition of molecules q-chem.comaps.orgcapes.gov.brmdpi.comaristonpubs.com. DFT can be employed to identify possible decomposition pathways by calculating the energy barriers for different bond breaking or rearrangement reactions mdpi.comaristonpubs.com. Transition state theory, often used in conjunction with DFT, allows for the calculation of reaction rates at different temperatures mdpi.comaristonpubs.com. Reactive molecular dynamics (RMD) simulations, which use force fields capable of describing chemical reactions, can simulate the decomposition process dynamically at elevated temperatures, providing insights into the sequence of bond breaking and the formation of intermediate and final products aps.org.

Future Research Directions and Emerging Opportunities for Sr O Ipr 2

Development of Next-Generation Sustainable Synthetic Methodologies for Sr(O-iPr)2

The synthesis of chemical compounds is increasingly focusing on sustainability to minimize environmental impact. For this compound, future research will likely concentrate on developing greener synthetic routes. This involves exploring alternatives to traditional methods that may utilize hazardous solvents or generate significant waste. The principles of green chemistry, such as using renewable feedstocks, energy-efficient processes, and less hazardous chemicals, will be central to these efforts dokumen.pubslideshare.netunibo.it.

Potential research avenues include:

Solvent-free or reduced-solvent synthesis: Investigating solid-state reactions or using supercritical fluids or ionic liquids as environmentally benign reaction media unibo.itacs.org.

Catalytic synthesis: Developing highly efficient and selective catalytic routes that operate under milder conditions, potentially utilizing heterogeneous catalysts that are easily separable and recyclable unimi.itmdpi.comacs.org.

Mechanochemical synthesis: Exploring the use of mechanical energy to drive reactions, potentially eliminating or significantly reducing the need for solvents acs.org.

Utilizing renewable resources: Investigating synthetic pathways that start from strontium sources derived from more sustainable or recycled origins.

These next-generation methodologies aim to reduce the carbon footprint associated with this compound production, aligning with global efforts towards a more sustainable chemical industry.

Exploration of this compound in Novel Functional Materials and Devices

The utility of this compound as a precursor for strontium-containing materials opens up opportunities in various advanced applications. Its ability to facilitate the formation of thin films and nanoparticles makes it valuable in the development of next-generation functional materials and devices google.comsigmaaldrich.com.

Key areas of exploration include:

Perovskite materials: Continued research into using this compound for the deposition of strontium-based perovskites (e.g., SrTiO3) for applications in electronics, catalysis, and renewable energy technologies like solar cells researchgate.netmaterialsproject.org.

Catalysis: Expanding the scope of this compound as a catalyst or co-catalyst in various organic transformations beyond polymerization, potentially in areas like cross-coupling reactions or enantioselective synthesis researchgate.netresearchgate.netnih.gov.

Nanomaterials: Developing novel synthesis routes for strontium-containing nanomaterials with tailored properties for applications in sensing, imaging, and drug delivery industrytoday.co.uk.

Energy storage: Investigating the incorporation of strontium into materials for batteries and supercapacitors to enhance performance and stability.

The precise control over composition and structure afforded by techniques utilizing this compound is crucial for tailoring the properties of these advanced materials for specific functionalities.

Integration with Advanced In-Situ Characterization Techniques for Process Optimization

Understanding the formation mechanisms and reaction pathways involving this compound is critical for optimizing synthetic processes and material properties. Integrating advanced in-situ characterization techniques allows for real-time monitoring of reactions and deposition processes researchgate.net.

Future research will leverage techniques such as:

In-situ spectroscopy (e.g., IR, Raman, XPS): To monitor chemical changes, identify intermediates, and understand surface reactions during synthesis or deposition researchgate.net.

In-situ diffraction (e.g., XRD): To study the evolution of crystalline phases and structures during material growth google.co.in.

Quartz Crystal Microbalance (QCM): For real-time monitoring of mass changes during thin film deposition processes like ALD.

Mass Spectrometry: To analyze volatile species and reaction byproducts. thermofisher.com

By providing dynamic insights into the process, in-situ characterization enables researchers to identify optimal reaction parameters, understand the influence of various factors on the final product, and ultimately refine synthetic methodologies for improved yield, purity, and desired material characteristics.

Machine Learning and AI-Driven Approaches for Precursor Design and Materials Prediction

The complexity of designing new precursors with specific properties and predicting the characteristics of resulting materials can be significantly addressed by employing machine learning (ML) and artificial intelligence (AI) nih.govnih.gov.

Future research will explore:

Predictive modeling for precursor properties: Using ML algorithms trained on existing data to predict properties of new strontium alkoxide precursors, such as volatility, thermal stability, and reactivity, guiding the design of improved synthetic building blocks researchgate.net.

AI-driven materials discovery: Employing AI to screen potential strontium-containing material compositions and structures with desired functional properties for specific applications nih.gov.

Optimization of synthesis parameters: Using ML to analyze experimental data and optimize reaction conditions for maximum yield, purity, or desired material morphology.

Automated synthesis and characterization: Integrating AI with automated laboratory systems for high-throughput experimentation and data analysis, accelerating the discovery and optimization process.

These computational approaches can significantly reduce the time and resources required for experimental exploration, enabling the rapid identification of promising new this compound-based materials and synthetic routes.

Expanding the Scope of Green Chemistry Principles in this compound Applications

Beyond just the synthesis of this compound, the principles of green chemistry can be extended to its various applications dokumen.pubslideshare.netunibo.it. This involves considering the entire lifecycle of the material, from precursor synthesis to the end-use and disposal of the final product.

Future research will focus on:

Developing environmentally benign deposition processes: Exploring techniques like plasma-enhanced ALD at lower temperatures to reduce energy consumption researchgate.net.

Designing recyclable or biodegradable strontium-containing materials: Investigating ways to incorporate strontium into materials that can be easily recycled or degrade harmlessly at the end of their lifespan.

Minimizing waste generation in applications: Optimizing processes to reduce the amount of waste produced during thin film deposition or catalytic reactions.

Integrating green chemistry principles throughout the application chain ensures that the use of this compound contributes to a more sustainable technological landscape.

Potential in Other Emerging Fields of Chemical Synthesis

The reactivity and properties of this compound may lend themselves to applications in other emerging areas of chemical synthesis beyond its current primary uses.

Potential areas for future exploration include:

Organic synthesis: Investigating its potential as a base, initiator, or catalyst in novel organic reactions, particularly those requiring a mild, soluble strontium source researchgate.netresearchgate.net.

Polymer chemistry: Exploring its use in the synthesis of new polymer architectures or as an additive to modify polymer properties researchgate.netresearchgate.net.

Materials for catalysis: Developing this compound-derived materials as supports or active components in heterogeneous catalysis industrytoday.co.uk.

Synthesis of metal-organic frameworks (MOFs) or coordination polymers: Utilizing this compound as a building block for the construction of novel porous materials with potential applications in gas storage, separation, or catalysis.

Exploring these nascent areas could uncover entirely new applications and fundamental chemical transformations enabled by the unique characteristics of this compound.

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